E3 ligase Ligand-Linker Conjugates 10 -

E3 ligase Ligand-Linker Conjugates 10

Catalog Number: EVT-254900
CAS Number:
Molecular Formula: C32H47ClN4O6S
Molecular Weight: 651.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

E3 ligase ligand-linker conjugates function by bringing the E3 ligase into close proximity with the POI, facilitating the transfer of ubiquitin to the POI. This ubiquitination tags the POI for degradation by the proteasome. [, , , , ]

Synthesis Analysis
  • Functionalization: Each component is functionalized with reactive groups to facilitate conjugation. Common strategies include incorporating amine, carboxylic acid, or alkyne/azide groups for click chemistry. [, , ]
  • Conjugation: The functionalized components are coupled together using various chemical reactions, including amide bond formation, Suzuki cross-coupling, or click chemistry. [, , , , ]

The specific synthesis route depends on the chemical structures of the chosen E3 ligase ligand, linker, and POI ligand. [, ]

Molecular Structure Analysis
  • Linker Length and Composition: The linker's length and flexibility influence the formation of a stable ternary complex between the E3 ligase, the conjugate, and the POI. Different linkers, such as polyethylene glycol (PEG) or alkyl chains, can impact the conjugate's solubility, stability, and cell permeability. [, , , , ]
  • Exit Vector: The point of attachment of the linker to the E3 ligase ligand can significantly impact the conjugate's ability to induce degradation. Careful consideration of the ligand's binding mode to the E3 ligase is crucial for selecting an appropriate exit vector. [, ]
Mechanism of Action
  • Proteasomal Degradation: The ubiquitinated POI is recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation. [, , , , ]
Physical and Chemical Properties Analysis
  • Solubility: Conjugates must be sufficiently soluble in aqueous solutions to facilitate cellular uptake and biological activity. [, , ]
  • Stability: Conjugates need to be stable in biological environments to prevent premature degradation or inactivation. [, ]
  • Cell Permeability: The ability of conjugates to cross cell membranes is crucial for targeting intracellular proteins. [, , ]
  • Linker Flexibility: The linker's flexibility influences the conjugate's ability to form stable ternary complexes with the E3 ligase and POI. [, , ]
Applications
  • Targeted Protein Degradation: These conjugates are used to selectively degrade specific proteins, enabling researchers to study protein function and elucidate cellular pathways. [, , , , ]
  • Investigating Protein-Protein Interactions: By targeting specific protein interactions, researchers can dissect signaling pathways and identify key protein complexes involved in various cellular processes. [, , ]
  • Drug Discovery: E3 ligase ligand-linker conjugates are being explored as potential therapeutics for a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. [, , , , , , ]
  • Chemical Biology Tools: These conjugates serve as valuable tools for studying the ubiquitin-proteasome system, validating drug targets, and developing new therapeutic strategies. [, , , , ]
Future Directions
  • Expanding the E3 Ligase Toolbox: Discovering ligands for novel E3 ligases will broaden the scope of proteins that can be targeted for degradation. [, , , , , ]
  • Optimizing Linker Design: Developing novel linkers with improved properties such as enhanced stability, solubility, and cell permeability will be crucial for developing more effective conjugates. [, , , , ]
  • Improving Target Specificity: Designing conjugates with high target specificity will be essential for minimizing off-target effects and improving therapeutic potential. [, , ]
  • Exploring New Applications: Developing conjugates for applications beyond targeted protein degradation, such as modulating protein-protein interactions or targeting non-protein biomolecules, holds great promise for expanding the research and therapeutic potential of this technology. [, , ]

VH298

  • Compound Description: VH298 is a potent and cell-active small-molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. [] It exhibits a dissociation constant (Kd) of less than 100 nM, making it a valuable chemical probe for studying the VHL-HIF (Hypoxia Inducible Factor) pathways. [] VH298 effectively induces the intracellular stabilization of HIF-1α, indicating its ability to inhibit VHL's E3 ligase activity. []
  • Relevance: While the exact structure of "E3 Ligase Ligand-Linker Conjugates 10" is not specified, VH298 serves as a relevant related compound because it represents a potent and well-characterized ligand for the VHL E3 ligase. [] If "E3 Ligand-Linker Conjugates 10" includes compounds designed to recruit VHL, VH298 provides a structural framework and starting point for optimization.

dBET1

  • Compound Description: dBET1 is a bifunctional molecule designed to induce the degradation of bromodomain-containing 4 (BRD4). [] It functions as a PROTAC, employing a CRBN (Cereblon) E3 ligase ligand to target BRD4 for proteasomal degradation. [] Studies have shown that dBET1 effectively stimulates CRBN's E3 ubiquitin-conjugating function and successfully degrades BRD4 in both mouse and human cells. []
  • Relevance: As a PROTAC molecule, dBET1 embodies the concept of linking an E3 ligase ligand (in this case, a CRBN ligand) to a POI-binding moiety. [] This structural and functional similarity makes dBET1 a relevant related compound to "E3 Ligase Ligand-Linker Conjugates 10" as it exemplifies the successful application of this approach for targeted protein degradation.

Lenalidomide, Pomalidomide, and CC-220 Derivatives

  • Compound Description: These compounds represent a class of molecules derived from lenalidomide, pomalidomide, and CC-220, which are known ligands for the CRBN E3 ligase. [, ] Derivatives of these compounds are frequently employed in the development of PROTACs. [, ]
  • Relevance: Lenalidomide, pomalidomide, and CC-220 derivatives are directly relevant to "E3 Ligase Ligand-Linker Conjugates 10" as they represent widely used E3 ligase ligands, specifically targeting CRBN. [, ] These compounds often serve as the basis for developing PROTACs by linking them to various POI-binding moieties through appropriate linkers. [, ]

Thalidomide Derivatives

  • Compound Description: Thalidomide and its derivatives are recognized as ligands for the CRBN E3 ligase. [] They have gained significant attention in the field of targeted protein degradation due to their ability to recruit CRBN and induce the ubiquitination and degradation of specific proteins. []
  • Relevance: Thalidomide derivatives, similar to lenalidomide and pomalidomide derivatives, are highly relevant to "E3 Ligase Ligand-Linker Conjugates 10" as they exemplify a class of molecules designed to harness the E3 ligase activity of CRBN for targeted protein degradation. []

SIAIS178

  • Compound Description: SIAIS178 is a potent and selective PROTAC degrader specifically designed to target the oncogenic fusion protein BCR-ABL, which is implicated in chronic myeloid leukemia (CML). [] This molecule consists of dasatinib, a known BCR-ABL inhibitor, linked to a VHL E3 ligase ligand through an optimized linker. [] SIAIS178 effectively promotes the interaction between BCR-ABL and VHL, leading to the successful degradation of BCR-ABL. []
  • Relevance: SIAIS178 exemplifies the successful design and application of a PROTAC molecule for targeted protein degradation. [] Its structural organization, featuring a POI-binding moiety (dasatinib), a linker, and an E3 ligase ligand (VHL ligand), directly aligns with the concept of "E3 Ligase Ligand-Linker Conjugates 10," highlighting the potential therapeutic applications of this compound class.

β-Naphthoflavone (β-NF) Conjugates

  • Compound Description: β-Naphthoflavone (β-NF) is a ligand for the aryl hydrocarbon receptor (AhR), which can function as an E3 ligase. [] Researchers have developed chimeric molecules incorporating β-NF as an AhR ligand to target specific proteins for degradation. [] For instance, β-NF-ATRA, a chimeric degrader, targets cellular retinoic acid-binding proteins (CRABPs) for AhR-dependent degradation. [] Similarly, β-NF-JQ1, utilizing β-NF as an AhR ligand, targets bromodomain-containing (BRD) proteins for degradation. []
  • Relevance: β-Naphthoflavone (β-NF) conjugates demonstrate the feasibility of expanding the repertoire of E3 ligases used in targeted protein degradation beyond the commonly employed CRBN and VHL. [] These molecules, structurally resembling PROTACs, highlight the potential of utilizing alternative E3 ligase ligands, like β-NF for AhR, to induce the degradation of specific target proteins. [] This approach aligns with the general principle behind "E3 Ligase Ligand-Linker Conjugates 10," emphasizing the versatility and potential of this strategy in drug discovery.

Properties

Product Name

E3 ligase Ligand-Linker Conjugates 10

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(6-chlorohexoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C32H47ClN4O6S

Molecular Weight

651.3 g/mol

InChI

InChI=1S/C32H47ClN4O6S/c1-22-28(44-21-35-22)24-11-9-23(10-12-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-43-16-15-42-14-8-6-5-7-13-33/h9-12,21,25-26,29,38H,5-8,13-20H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1

InChI Key

VVGFRQKHZOZAAG-UWPQIUOOSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCCCCCCl)O

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